(2Z)-N-phenyl-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-N-phenyl-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide, also known as TFC-007, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of chromene derivatives and has been found to exhibit promising pharmacological properties.
Wirkmechanismus
(2Z)-N-phenyl-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways such as cyclooxygenase-2 (COX-2), nuclear factor kappa B (NF-κB), and phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway. These enzymes and pathways are known to play a crucial role in the development and progression of various diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent anti-inflammatory and anti-cancer activities by inhibiting the production of various pro-inflammatory cytokines and growth factors. This compound also induces apoptosis (programmed cell death) in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway.
Vorteile Und Einschränkungen Für Laborexperimente
(2Z)-N-phenyl-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide is a synthetic compound that can be easily synthesized in the laboratory. Its potent pharmacological properties make it an attractive candidate for drug development. However, its potential toxicity and side effects need to be thoroughly evaluated before it can be used in clinical trials.
Zukünftige Richtungen
Several future directions can be explored for the development of (2Z)-N-phenyl-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide as a potential therapeutic agent. These include:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Evaluation of the pharmacokinetic and pharmacodynamic properties of this compound in animal models.
3. Identification of the molecular targets and mechanisms of action of this compound in various diseases.
4. Evaluation of the efficacy and safety of this compound in clinical trials for the treatment of cancer, inflammation, and neurodegenerative disorders.
5. Development of novel formulations and delivery systems for this compound to improve its bioavailability and therapeutic efficacy.
In conclusion, this compound is a synthetic compound that exhibits potent anti-inflammatory and anti-cancer activities by inhibiting the activity of various enzymes and signaling pathways. Its potential therapeutic applications make it an attractive candidate for drug development. However, further research is needed to evaluate its efficacy and safety before it can be used in clinical trials.
Synthesemethoden
The synthesis of (2Z)-N-phenyl-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide involves the condensation of 3-(trifluoromethoxy)aniline with 2-(2-hydroxyphenyl)benzothiazole in the presence of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then coupled with N-phenylisatoic anhydride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
(2Z)-N-phenyl-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several studies have shown that this compound exhibits potent anti-inflammatory and anti-cancer activities by inhibiting the activity of various enzymes and signaling pathways.
Eigenschaften
IUPAC Name |
N-phenyl-2-[3-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F3N2O3/c24-23(25,26)31-18-11-6-10-17(14-18)28-22-19(13-15-7-4-5-12-20(15)30-22)21(29)27-16-8-2-1-3-9-16/h1-14H,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKPGQCZAOWSGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=CC=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.